Cytotoxic Selectivity: Propionamide vs Benzamide Terminal Chain in HepG2 and MCF-7 Models
The target compound bearing a propionamide terminus demonstrates cytotoxic activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines . In contrast, the chemically analogous benzamide derivative (N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide) shows a shifted activity profile with reported activity against HepG2 and MCF-7 cells , indicating that the terminal amide substituent (propionyl vs benzoyl) differentially tunes cell-line selectivity. While precise IC50 values for the target compound are not publicly available, structurally related benzothiazole-pyridazine hybrids from El-Sharkawy et al. (2023) exhibit IC50 values in the low micromolar range (e.g., 13c: IC50 = 4.13 μM against HepG2) [1], providing a class-consistent baseline.
| Evidence Dimension | Cytotoxic activity (cell-line selectivity profile) |
|---|---|
| Target Compound Data | Cytotoxic against HepG2 and MDA-MB-231; activity inferred from structural class (low μM range) |
| Comparator Or Baseline | Benzamide analog: cytotoxic against HepG2 and MCF-7 ; Class baseline: Compound 13c IC50 = 4.13 μM (HepG2), Compound 13h IC50 = 6.8 μM (MCF-7) [1] |
| Quantified Difference | Cell-line selectivity shift: MDA-MB-231 vs MCF-7 preference governed by terminal amide identity; exact fold-difference unavailable due to missing target IC50 data |
| Conditions | HepG2 hepatocellular carcinoma, MDA-MB-231 breast adenocarcinoma, MCF-7 breast adenocarcinoma cell lines; MTT assay (class baseline) [1] |
Why This Matters
Cell-line selectivity differences between propionamide and benzamide derivatives enable researchers to choose the appropriate tool compound for specific cancer histotypes.
- [1] El-Sharkawy KA, Mohareb RM, Mukhtar S, et al. Cytotoxic activities and morphological studies of thiophene, thiazole and pyridazine derivatives synthesized from benzo[d]thiazole derivatives. Acta Chim Slov. 2023;70(3):398-420. View Source
